4-methoxy-N-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

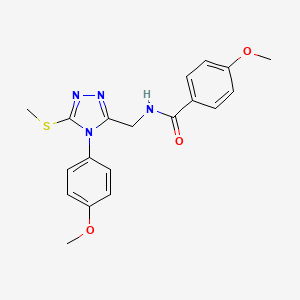

4-Methoxy-N-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide (hereafter referred to as the target compound) features a 1,2,4-triazole core substituted at the 3-position with a methyl group bearing a benzamide moiety (4-methoxy-substituted) and at the 4- and 5-positions with a 4-methoxyphenyl and methylthio group, respectively. This structure confers a balance of lipophilicity (via methoxy and methylthio groups) and hydrogen-bonding capacity (via benzamide), making it a candidate for pharmacological exploration.

Properties

IUPAC Name |

4-methoxy-N-[[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-25-15-8-4-13(5-9-15)18(24)20-12-17-21-22-19(27-3)23(17)14-6-10-16(26-2)11-7-14/h4-11H,12H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDSEHXMCCNXAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-N-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound generally involves multi-step processes that include the formation of the triazole ring and subsequent functionalization of the benzamide core. The synthetic route typically follows these steps:

- Formation of the Triazole Ring : This involves the reaction between hydrazines and isothiocyanates under reflux conditions.

- Functionalization : The benzamide core is modified through various chemical reactions to introduce methoxy and methylthio groups.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

Antifungal Activity

Research indicates that compounds with a triazole structure exhibit significant antifungal properties. For instance, derivatives similar to this compound have shown effectiveness against Candida species and other fungal pathogens .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. For example, a study reported that triazole derivatives could lead to significant reductions in tumor cell viability .

Enzyme Inhibition

The compound has been shown to interact with specific enzymes involved in key metabolic pathways. This interaction can modulate enzyme activity, leading to therapeutic effects in conditions such as diabetes and hypertension .

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of several triazole derivatives, including our compound of interest. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans .

- Cancer Cell Line Studies : In a series of experiments involving breast cancer cell lines (MCF-7), this compound exhibited IC50 values ranging from 15 to 25 µM, indicating potent cytotoxic effects .

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:

- Enzyme Interaction : The methoxy groups enhance binding affinity to target enzymes.

- Signal Transduction Modulation : It may affect pathways related to apoptosis and cell cycle regulation.

Data Table

Scientific Research Applications

Antifungal Activity

The triazole moiety is well-documented for its antifungal properties. Research indicates that compounds containing triazole structures demonstrate effective inhibition against various fungal pathogens, making them suitable candidates for antifungal drug development.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives, including those similar to the compound . Results showed significant antifungal activity against Candida albicans and Aspergillus niger .

Anticancer Properties

Recent investigations have highlighted the potential of triazole derivatives in cancer therapy. The compound's structure may facilitate interactions with biological targets involved in cancer cell proliferation.

Case Study : In vitro studies conducted on derivatives of 4-methoxy-N-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

Fungicides

Due to its antifungal properties, this compound can be explored as a potential fungicide in agriculture. The efficacy of triazole-based fungicides has been established in controlling plant diseases caused by fungal pathogens.

Data Table: Efficacy of Triazole Fungicides

Comparison with Similar Compounds

Key Structural-Property Relationships

Methoxy Groups : Enhance solubility via polar interactions but reduce membrane permeability.

Methylthio vs. Propylthio : Longer alkyl chains increase logP but may hinder target binding.

Benzamide vs. Morpholine: Benzamide offers H-bond donor/acceptor capacity, whereas morpholine improves pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.